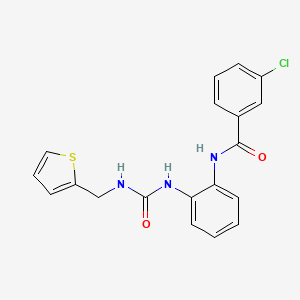

3-chloro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide

CAS No.: 1202990-81-5

Cat. No.: VC4203251

Molecular Formula: C19H16ClN3O2S

Molecular Weight: 385.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1202990-81-5 |

|---|---|

| Molecular Formula | C19H16ClN3O2S |

| Molecular Weight | 385.87 |

| IUPAC Name | 3-chloro-N-[2-(thiophen-2-ylmethylcarbamoylamino)phenyl]benzamide |

| Standard InChI | InChI=1S/C19H16ClN3O2S/c20-14-6-3-5-13(11-14)18(24)22-16-8-1-2-9-17(16)23-19(25)21-12-15-7-4-10-26-15/h1-11H,12H2,(H,22,24)(H2,21,23,25) |

| Standard InChI Key | YFCFVYGCXIQOFJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)NC(=O)NCC3=CC=CS3 |

Introduction

3-Chloro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. It features a benzamide backbone, a chloro substituent, and a thiophene ring connected via a ureido linkage. This compound is of interest due to its structural components, which are known for their biological activity and potential therapeutic effects.

Synthesis and Chemical Reactions

The synthesis of 3-Chloro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide typically involves multi-step organic reactions. These reactions may include the formation of the ureido linkage and the introduction of the chloro substituent. Standard laboratory techniques such as thin-layer chromatography are used to monitor reaction progress and ensure purity.

Common Chemical Reactions:

-

Amide Formation: The benzamide core can undergo reactions typical for amides, such as hydrolysis.

-

Ureido Linkage Formation: The ureido group can participate in reactions involving the carbonyl and amine functionalities.

Biological Activity and Potential Applications

The biological activity of 3-Chloro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide is influenced by its structural components. The thiophene ring and ureido linkage are significant in drug design due to their interactions with biological targets. This compound may have potential applications in the development of pharmaceuticals targeting specific disease pathways, although detailed biological activity data is limited.

Potential Therapeutic Areas:

-

Infectious Diseases: Compounds with similar structures have shown activity against certain pathogens.

-

Inflammatory Conditions: The presence of thiophene and ureido groups may contribute to anti-inflammatory properties.

Research Findings and Future Directions

Research on 3-Chloro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide is ongoing, with a focus on understanding its chemical properties and biological activity. Future studies should aim to elucidate its mechanism of action and explore its therapeutic potential through in vitro and in vivo experiments.

Key Research Questions:

-

Mechanism of Action: Investigate how the compound interacts with biological targets.

-

Structure-Activity Relationship (SAR) Studies: Modify the thiophene or ureido groups to enhance biological activity.

-

Pharmacokinetic and Pharmacodynamic Studies: Assess absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume